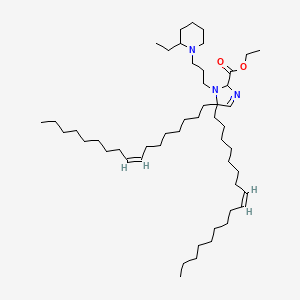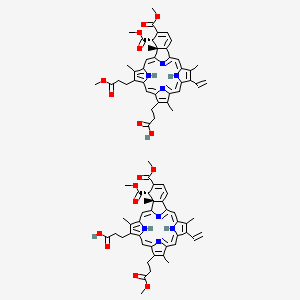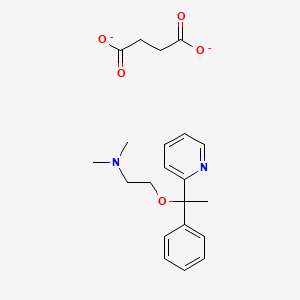
4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .
Industrial Production Methods
In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .
化学反应分析
Types of Reactions
Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the thioether intermediate to lansoprazole.
Reduction: Although less common, reduction reactions can be used to modify the sulfoxide group in lansoprazole.
Major Products
The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .
科学研究应用
Lansoprazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Lansoprazole is studied for its effects on gastric acid secretion and its potential role in modulating other biological pathways.
Medicine: Beyond its primary use in treating acid-related disorders, lansoprazole is being investigated for its potential benefits in reducing the risk of osteoporosis and type 2 diabetes mellitus
作用机制
Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .
相似化合物的比较
While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:
Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.
Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.
Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.
Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.
属性
分子式 |
C17H14F3N3O2 |
|---|---|
分子量 |
349.31 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23) |
InChI 键 |
AGIZBVFPOAKOGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)

![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


